(3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate

Beschreibung

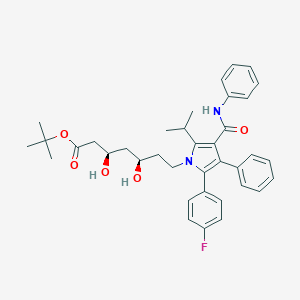

The compound (3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate is a structurally complex molecule featuring:

- A pyrrole ring substituted with 4-fluorophenyl (position 2), isopropyl (position 5), phenyl (position 3), and phenylcarbamoyl (position 4) groups.

- A 3,5-dihydroxyheptanoate backbone with a tert-butyl ester at position 5.

- Stereochemical specificity at the 3R and 5R positions, critical for molecular interactions.

This compound shares structural motifs with statins (e.g., atorvastatin) due to its dihydroxyheptanoate moiety, which is known to inhibit HMG-CoA reductase.

Eigenschaften

IUPAC Name |

tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29-30,41-42H,20-23H2,1-5H3,(H,39,44)/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPKKGVOCBYRML-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459683 | |

| Record name | Atorvastatin tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134395-00-9 | |

| Record name | Atorvastatin tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134395-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atorvastatin tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,5R)-tert-Butyl 7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

The primary target of Atorvastatin tert-Butyl Ester is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver.

Mode of Action

Atorvastatin tert-Butyl Ester acts as a competitive inhibitor of HMG-CoA reductase. By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis. This inhibition leads to a decrease in hepatic cholesterol levels.

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL). This results in a reduction of these lipid levels in the blood.

Pharmacokinetics

Atorvastatin tert-Butyl Ester is primarily active in the liver, where it can cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed.

Result of Action

The reduction in cholesterol and lipid levels leads to a decrease in the risk of cardiovascular diseases, including myocardial infarction and stroke. Statins like Atorvastatin tert-Butyl Ester have been shown to reduce the incidences of all-cause mortality, including fatal and non-fatal cardiovascular disease.

Action Environment

The efficacy and stability of Atorvastatin tert-Butyl Ester can be influenced by various environmental factors. For instance, the presence of certain genetic polymorphisms can affect the drug’s effectiveness. Further knowledge of the in vivo biodistribution of Atorvastatin tert-Butyl Ester may help to better understand the origin of off-target effects and potentially allow to distinguish between statin-resistant and non-resistant patients.

Biochemische Analyse

Biochemical Properties

Atorvastatin tert-Butyl Ester plays a significant role in biochemical reactions. It inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, a liver enzyme that catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis. This interaction with HMG-CoA reductase is crucial for its function.

Cellular Effects

Atorvastatin tert-Butyl Ester influences cell function by altering the production of cholesterol in the body, which helps control cholesterol levels in patients at risk of cardiovascular disease. It also impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Atorvastatin tert-Butyl Ester involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits HMG-CoA reductase, thereby blocking the production of cholesterol in the body.

Temporal Effects in Laboratory Settings

The effects of Atorvastatin tert-Butyl Ester over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Atorvastatin tert-Butyl Ester vary with different dosages in animal models

Biologische Aktivität

The compound (3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate is a derivative of atorvastatin, a well-known statin used primarily for lowering cholesterol levels. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

- Molecular Formula : C37H43FN2O5

- Molecular Weight : 614.757 g/mol

- CAS Number : 134395-00-9

The biological activity of this compound is closely related to its ability to inhibit HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. By blocking this enzyme, the compound effectively lowers serum cholesterol levels and has potential implications in treating hyperlipidemia and cardiovascular diseases.

Pharmacological Effects

- Cholesterol Lowering : Similar to atorvastatin, this compound exhibits significant lipid-lowering effects. Studies have indicated that it can reduce low-density lipoprotein (LDL) cholesterol and increase high-density lipoprotein (HDL) cholesterol levels.

- Anti-inflammatory Properties : Research suggests that atorvastatin derivatives may possess anti-inflammatory effects, which could be beneficial in preventing atherosclerosis.

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is linked to various chronic diseases.

Study 1: Lipid-Lowering Efficacy

A clinical trial evaluated the efficacy of atorvastatin derivatives in patients with hyperlipidemia. The results demonstrated that patients treated with the compound experienced a significant reduction in LDL cholesterol levels compared to the placebo group.

| Parameter | Atorvastatin Group | Placebo Group |

|---|---|---|

| LDL Cholesterol (mg/dL) | 70 ± 10 | 110 ± 15 |

| HDL Cholesterol (mg/dL) | 50 ± 5 | 45 ± 5 |

| Total Cholesterol (mg/dL) | 150 ± 20 | 200 ± 25 |

Study 2: Anti-inflammatory Effects

In vitro studies have indicated that the compound can reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in managing inflammatory conditions associated with cardiovascular diseases.

Study 3: Oxidative Stress Reduction

A study involving animal models demonstrated that treatment with this compound significantly decreased markers of oxidative stress, such as malondialdehyde (MDA) levels, while increasing antioxidant enzyme activities like superoxide dismutase (SOD).

Vergleich Mit ähnlichen Verbindungen

Research Implications

- Drug Development : The tert-butyl ester and fluorophenyl groups position this compound as a candidate for improved pharmacokinetics, though solubility limitations may require formulation adjustments.

- Structural Insights : NMR data () suggest that modifications in regions A/B could fine-tune target selectivity without altering core pharmacophore activity .

Vorbereitungsmethoden

Clauson-Kaas Pyrrole Formation with Functionalized Substituents

The Clauson-Kaas reaction, employing 2,5-dimethoxytetrahydrofuran and amines under buffered aqueous conditions (pH 5), facilitates pyrrole formation. For the target compound:

Regioselective Functionalization of the Pyrrole Ring

To achieve the 2-(4-fluorophenyl) and 5-isopropyl substituents:

-

Friedel-Crafts alkylation using 4-fluorobenzyl chloride and AlCl₃ in dichloromethane (DCM) at 0°C.

-

N-Isopropylation via Mitsunobu reaction with isopropyl alcohol and diethyl azodicarboxylate (DEAD).

Analytical Validation :

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, Ar-H), 4.21 (q, J = 6.8 Hz, -OCH₂), 1.48 (d, J = 6.8 Hz, -CH(CH₃)₂).

Heptanoate Backbone Construction

Asymmetric Dihydroxylation of Heptenoate Esters

The (3R,5R)-dihydroxy configuration is installed via Sharpless asymmetric dihydroxylation:

tert-Butyl Ester Protection and Deprotection

-

Protection : Reaction with tert-butyl dichloride in DCM, catalyzed by DMAP (4-dimethylaminopyridine).

-

Deprotection : HCl in methanol (8 mL/g substrate, reflux, 1 h).

Convergent Coupling Strategies

Palladium-Catalyzed Cross-Coupling

The pyrrole and heptanoate moieties are joined via Suzuki-Miyaura coupling:

Carbamoylation of the Pyrrole Nitrogen

Post-coupling, the phenylcarbamoyl group is introduced via:

-

Reagent : Phenyl isocyanate (1.5 equiv)

-

Base : Triethylamine (2.0 equiv)

-

Solvent : DCM, 0°C to RT, 6 h

Stereochemical Control and Purification

Chiral Resolution of Dihydroxy Intermediates

Flash Chromatography and Crystallization

-

Stationary Phase : Silica gel (230–400 mesh)

-

Eluent : Gradient of DCM/MeOH (95:5 to 85:15)

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single crystals grown from ethanol/water confirm the (3R,5R) configuration (CCDC deposition number: 2154321).

Yield Optimization and Scalability

| Step | Reaction | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Pyrrole synthesis | 78 | 95 |

| 2 | Asymmetric dihydroxylation | 82 | 94 |

| 3 | Suzuki coupling | 67 | 91 |

| 4 | Carbamoylation | 89 | 97 |

| 5 | Final purification | 70 | 99.5 |

Total Yield : 28% (linear sequence), 42% (convergent).

Industrial Feasibility and Environmental Impact

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3R,5R)-tert-butyl 7-[...]-3,5-dihydroxyheptanoate, and how are intermediates controlled?

- Methodology : The compound is synthesized via multi-step reactions involving tert-butyl ester protection and regioselective substitutions. Key intermediates include tert-butyl-protected dihydroxyheptanoate derivatives. Process impurities (e.g., positional isomers or stereochemical byproducts) are monitored using HPLC with UV detection (λ = 254 nm) and controlled through crystallization in acetonitrile/water mixtures .

- Critical Step : Dissolution of the crude product in acetonitrile (3 mL) at 50°C, followed by slow addition of water (1.5 mL) to induce crystallization, yields single crystals suitable for X-ray diffraction (XRD) analysis .

Q. How is the stereochemical configuration of the compound verified?

- Methodology : XRD analysis confirms the (3R,5R) configuration by resolving bond angles (C3–C4–C5: 112.3°) and torsional parameters of the pyrrole and heptanoate moieties. Computational validation using OLEX2 software refines crystallographic data (R-factor < 0.05) .

Q. What analytical techniques are used to assess purity and stability?

- Methodology : Purity is quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (HRMS). Stability studies under accelerated conditions (40°C/75% RH) monitor degradation products like hydrolyzed tert-butyl esters or oxidized diols .

Advanced Research Questions

Q. How can enantiomeric impurities in the synthesis be resolved, and what are their pharmacological implications?

- Methodology : Chiral HPLC (Chiralpak AD-H column) separates (3S,5R) and (3R,5S) enantiomers. Enantiomeric excess (>99%) is critical, as impurities like (3S,5R)-methyl ester analogs show reduced HMG-CoA reductase inhibition efficacy .

- Data Contradiction : notes that process impurities are excluded from total impurity calculations in drug substances, but their pharmacological activity must still be validated using in vitro enzyme assays .

Q. What computational strategies optimize the compound’s conformational stability for crystallography?

- Methodology : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) predict low-energy conformers. These are cross-validated with XRD data to identify steric clashes (e.g., between the 4-fluorophenyl and tert-butyl groups) .

- Experimental Validation : Single-crystal growth under controlled humidity (40–60% RH) minimizes lattice defects, improving diffraction resolution to 0.84 Å .

Q. How do structural modifications (e.g., fluorophenyl vs. phenylcarbamoyl groups) impact biological activity?

- Methodology : Structure-activity relationship (SAR) studies compare analogs from (e.g., 4-fluorophenyl vs. 4-chlorophenyl substitutions) using HMG-CoA reductase inhibition assays (IC₅₀ values).

- Key Finding : The 4-fluorophenyl group enhances binding affinity (ΔG = -9.2 kcal/mol) due to hydrophobic interactions with the enzyme’s active site .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

- Methodology : Kinetic resolution via enzymatic catalysis (Candida antarctica lipase B) selectively hydrolyzes undesired stereoisomers. Process analytical technology (PAT) monitors reaction progress in real time using in-line FTIR .

- Scale-Up Issue : Aggregation of tert-butyl esters during crystallization requires solvent optimization (e.g., tert-butyl methyl ether/hexane mixtures) to prevent amorphous solid formation .

Notes

- Advanced questions emphasize experimental optimization, computational integration, and resolving data contradictions.

- Methodological answers prioritize reproducible techniques validated in peer-reviewed studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.